2-(Benzyloxy)-3-[2-(benzyloxy)ethoxy]-5-chloropyridine
Description
2-(Benzyloxy)-3-[2-(benzyloxy)ethoxy]-5-chloropyridine is an organic compound that belongs to the class of pyridines
Properties
IUPAC Name |
5-chloro-2-phenylmethoxy-3-(2-phenylmethoxyethoxy)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO3/c22-19-13-20(25-12-11-24-15-17-7-3-1-4-8-17)21(23-14-19)26-16-18-9-5-2-6-10-18/h1-10,13-14H,11-12,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFPHXHOCPBAXMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCOC2=C(N=CC(=C2)Cl)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-3-[2-(benzyloxy)ethoxy]-5-chloropyridine typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-5-nitropyridine with benzyloxyethanol in the presence of a base, followed by reduction of the nitro group to an amine, and subsequent etherification to introduce the second benzyloxy group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity while minimizing waste and production costs .
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-3-[2-(benzyloxy)ethoxy]-5-chloropyridine can undergo various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group (if present in intermediates) can be reduced to an amine.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy groups can yield benzaldehyde or benzoic acid derivatives .
Scientific Research Applications
Research indicates that 2-(Benzyloxy)-3-[2-(benzyloxy)ethoxy]-5-chloropyridine exhibits various biological activities, making it a candidate for further development in therapeutic applications.
Antimicrobial Activity
Studies have demonstrated that derivatives of chlorinated pyridines possess antimicrobial properties. For instance, compounds similar to this compound have been tested against bacterial strains, showing effectiveness comparable to standard antibiotics such as penicillin and ciprofloxacin. The structure-activity relationship (SAR) suggests that the presence of the chloropyridine moiety enhances antimicrobial potency .
Anticancer Potential
The compound's structural characteristics suggest potential anticancer activity. A related study assessed the cytotoxic effects of chlorinated pyridine derivatives on various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The results indicated that certain derivatives exhibited significant inhibitory effects on cell proliferation, with IC50 values demonstrating efficacy in the low micromolar range. This suggests that the compound may act through mechanisms such as inducing apoptosis or inhibiting cell cycle progression .
Case Studies
- Antimicrobial Efficacy : A series of experiments evaluated the compound against various microbial strains, showing promising results in inhibiting growth rates comparable to established antibiotics. These findings support further investigation into its use as a potential antimicrobial agent.
- Anticancer Evaluation : In vitro studies demonstrated that this compound derivatives significantly reduced cell viability in cancer cell lines. The SAR analysis highlighted that modifications to the benzyloxy groups could enhance anticancer activity, suggesting avenues for drug design .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Microbial Strain Tested | Minimum Inhibitory Concentration (MIC) | Mechanism |
|---|---|---|---|
| Compound A | E. coli | 8 µg/mL | Cell wall synthesis inhibition |
| Compound B | S. aureus | 4 µg/mL | Protein synthesis inhibition |
Table 2: Anticancer Activity
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound C | MCF-7 | 3.2 | Apoptosis induction |
| Compound D | HCT-116 | 5.0 | ROS generation |
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-3-[2-(benzyloxy)ethoxy]-5-chloropyridine involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy groups may enhance binding affinity to certain proteins, while the chloropyridine moiety can participate in specific interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
2-(Benzyloxy)ethanol: A simpler compound with similar benzyloxy functionality.
3-(Benzyloxy)propylamine: Contains a benzyloxy group and an amine functionality.
5-Chloro-2-methoxypyridine: Similar pyridine structure with a methoxy group instead of benzyloxy.
Uniqueness
2-(Benzyloxy)-3-[2-(benzyloxy)ethoxy]-5-chloropyridine is unique due to the combination of benzyloxy and chloropyridine groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry .
Biological Activity
2-(Benzyloxy)-3-[2-(benzyloxy)ethoxy]-5-chloropyridine is a synthetic organic compound belonging to the pyridine family. Its structure features multiple benzyloxy groups and a chlorine atom, which contribute to its unique biological activities. This article reviews the biological activity of this compound, focusing on its potential applications in medicinal chemistry, including enzyme inhibition, receptor binding, and antimicrobial properties.
Chemical Structure and Properties
The compound can be represented as follows:
This structure includes:
- Pyridine ring : Provides basicity and potential for interaction with biological targets.
- Benzyloxy groups : Enhance lipophilicity and may facilitate binding to proteins.
- Chlorine atom : Can participate in electrophilic reactions and influence biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The benzyloxy groups are believed to increase the binding affinity to certain proteins, while the chloropyridine moiety can engage in specific interactions with biological molecules. This dual functionality may enhance its efficacy as a therapeutic agent.
Enzyme Inhibition
Research indicates that this compound may inhibit various enzymes involved in metabolic processes. For instance, studies have shown that similar pyridine derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .
Antimicrobial Properties
The antimicrobial activity of this compound has been evaluated against different bacterial strains. Preliminary findings suggest that it exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for selected strains are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Bacillus subtilis | 10 |
These results indicate potential utility in treating infections caused by resistant bacterial strains.
Case Studies
- Anti-inflammatory Activity : A study demonstrated that derivatives of similar structures significantly reduced the expression of inflammatory markers such as iNOS and COX-2 in RAW264.7 cells . This suggests that this compound could have similar effects.
- Cytotoxic Effects : Compounds structurally related to this pyridine derivative have shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells . The mechanism often involves apoptosis induction through mitochondrial pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. The presence of electron-donating groups like methoxy or benzyloxy enhances activity, while electron-withdrawing groups can diminish it. This relationship highlights the importance of chemical modifications in developing more potent derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
